molecular formula C24H25F6N7O3 B12383594 Parp7-IN-19

Parp7-IN-19

Cat. No.: B12383594
M. Wt: 573.5 g/mol
InChI Key: AEIYWADHPQPDJP-IAGOWNOFSA-N
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Description

Parp7-IN-19 is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase 7 (PARP7). PARP7 is a member of the PARP family of enzymes, which are involved in various cellular processes, including DNA repair, transcriptional regulation, and chromatin remodeling. This compound has gained attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate immune responses and inhibit tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Parp7-IN-19 involves several steps, including the preparation of key intermediates and their subsequent coupling reactions. One common synthetic route includes the use of molecular dynamics simulations and molecular docking analysis to design and synthesize a series of derivatives with novel scaffolds . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Parp7-IN-19 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Involves the addition of hydrogen atoms or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogens). The reaction conditions may vary depending on the specific reaction, but typically involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .

Scientific Research Applications

Parp7-IN-19 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C24H25F6N7O3

Molecular Weight

573.5 g/mol

IUPAC Name

1-[2-[3-[(3aR,7aR)-4-[5-(trifluoromethyl)pyrimidin-2-yl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]-3-oxopropoxy]ethyl]-3-(trifluoromethyl)-5H-pyrrolo[2,3-d]pyridazin-4-one

InChI

InChI=1S/C24H25F6N7O3/c25-23(26,27)14-10-31-22(32-11-14)37-5-1-2-16-17(37)3-6-36(16)19(38)4-8-40-9-7-35-13-15(24(28,29)30)20-18(35)12-33-34-21(20)39/h10-13,16-17H,1-9H2,(H,34,39)/t16-,17-/m1/s1

InChI Key

AEIYWADHPQPDJP-IAGOWNOFSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H](CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F

Canonical SMILES

C1CC2C(CCN2C(=O)CCOCCN3C=C(C4=C3C=NNC4=O)C(F)(F)F)N(C1)C5=NC=C(C=N5)C(F)(F)F

Origin of Product

United States

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